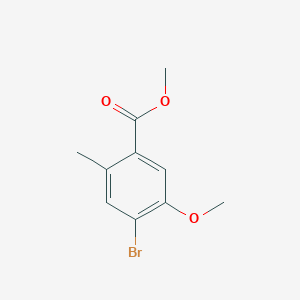![molecular formula C8H7BrN2O B13920392 3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13920392.png)
3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-3-methylpyridine with ethyl acetoacetate under basic conditions, followed by cyclization and subsequent bromination . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides .
Applications De Recherche Scientifique
3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain fused pyrrole and pyrazine rings and exhibit a range of biological activities.
Uniqueness
3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile building block in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H7BrN2O |
|---|---|
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C8H7BrN2O/c1-11-3-2-5-6(9)4-10-7(5)8(11)12/h2-4,10H,1H3 |
Clé InChI |
CKRNDTRUEREGTM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C(C1=O)NC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)
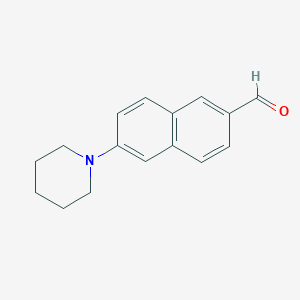
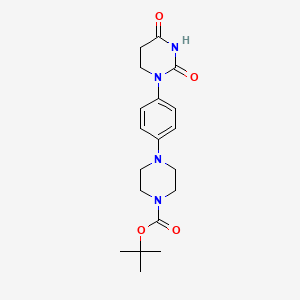
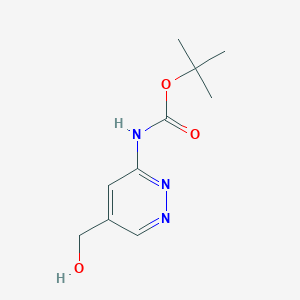
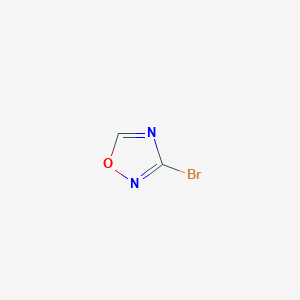
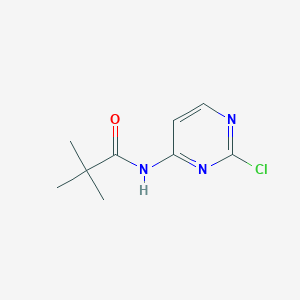
![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)
![[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13920373.png)
